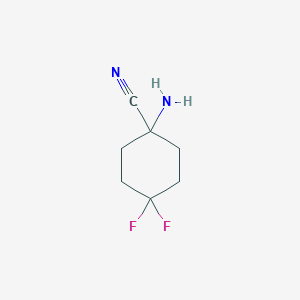
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as 4-chloro-2-methyl-1-pyrrolidine acrylonitrile (CMPAN), is a synthetic compound commonly used in scientific research. It is a colorless solid with a molecular weight of 238.6 g/mol and a melting point of 183-184°C. CMPAN is a versatile compound with a wide range of applications in the fields of chemistry and biology.
科学研究应用
CMPAN has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, amides, and esters. It is also used as a building block in the synthesis of heterocycles, such as pyrrolizines, pyrrolidines, and pyrroles. Furthermore, CMPAN has been used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of protein kinases.
作用机制
CMPAN acts as a nucleophile in organic reactions and is capable of forming various types of covalent bonds. It can react with a wide range of electrophiles, including alkyl halides, alkyl sulfonates, and aryl halides. The reaction proceeds via a SN2 mechanism, with the CMPAN molecule acting as the nucleophile and the electrophile as the leaving group.
Biochemical and Physiological Effects
CMPAN has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that CMPAN can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. It has also been shown to possess antifungal activity against a variety of fungi, including Candida albicans and Aspergillus niger.
实验室实验的优点和局限性
CMPAN is a versatile reagent with a wide range of applications in organic synthesis. It is relatively stable and can be easily handled in the lab. However, it is also a toxic compound and should be handled with caution. In addition, CMPAN is a relatively expensive reagent, which can limit its use in some experiments.
未来方向
Given its wide range of applications in organic synthesis, CMPAN has the potential to be used in the development of new biologically active compounds. In addition, further studies are needed to evaluate the potential biochemical and physiological effects of CMPAN in vivo. Finally, the development of more efficient and cost-effective synthesis methods for CMPAN could broaden its use in the laboratory.
合成方法
CMPAN can be synthesized by the reaction of 4-chlorophenylacetonitrile with 1-methyl-1H-pyrrol-2-ylmagnesium bromide in the presence of DBU as a base. The reaction is carried out in a dry THF solution at a temperature of 0°C and is followed by a workup and purification procedure. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDENDHWQXLKU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)

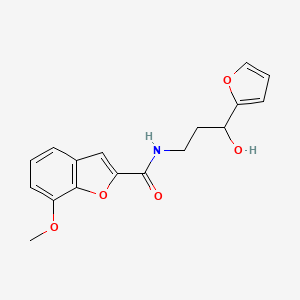
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)
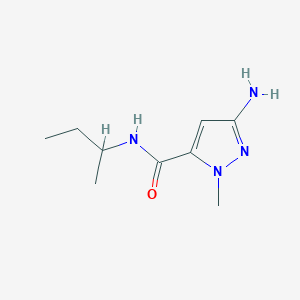
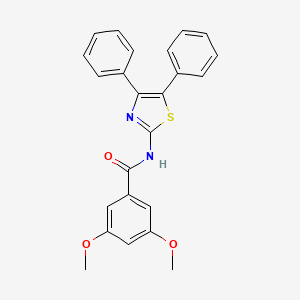
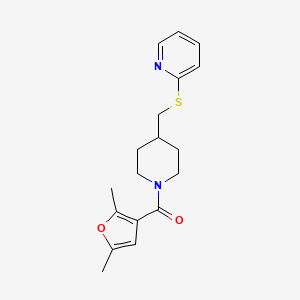

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)
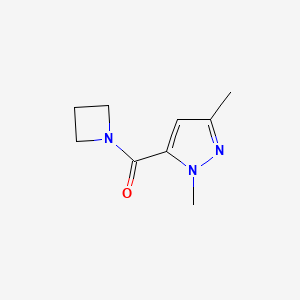
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)
